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2-(Aminomethyl)-3,3-

dimethylbutanoic acid

Cat. No.: B7902872

Get Quote

Executive Summary
2-(Aminomethyl)-3,3-dimethylbutanoic acid (referred to herein as

-tBu-GABA) is a structural analog of Pregabalin. While Pregabalin is a

-amino acid,

-tBu-GABA is a

-amino acid.

This structural contraction (shortening the carbon backbone by one atom) fundamentally alters

the pharmacokinetic profile. Experimental data indicates that while

-amino acid analogs can retain affinity for the voltage-gated calcium channel subunit (

), they frequently fail as substrates for the Large Neutral Amino Acid Transporter
(LAT1/SLC7A5). Consequently,
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-tBu-GABA serves as a vital mechanistic probe to demonstrate that

binding affinity alone is insufficient for in vivo analgesic efficacy; active transport is required.

Structural & Physicochemical Comparison
The defining difference is the spacing between the carboxylate and the amine, and the steric

bulk of the side chain.

Feature -tBu-GABA (The
Topic)

Pregabalin (The
Standard)

Gabapentin (The
Standard)

IUPAC Name
2-(Aminomethyl)-3,3-

dimethylbutanoic acid

(3S)-3-

(aminomethyl)-5-

methylhexanoic acid

2-[1-

(aminomethyl)cyclohe

xyl]acetic acid

Class -Amino Acid -Amino Acid -Amino Acid

Backbone Spacing

2 carbons (C

-C

) between COOH and

N

3 carbons (C

-C

-C

) between COOH and

N

3 carbons between

COOH and N

Side Chain
tert-Butyl (Rigid,

Bulky)
Isobutyl (Flexible)

Cyclohexyl (Cyclic,

Rigid)

Chirality 1 Chiral Center
1 Chiral Center (S-

isomer active)
Achiral

Lipophilicity (cLogP) ~0.9 (Est.) 1.3 -1.1

Structural Logic
Pregabalin: The isobutyl group at the

-position optimally fills the hydrophobic pocket of the
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subunit.

-tBu-GABA: The tert-butyl group is sterically similar to isobutyl but is attached to a shortened
backbone. This "contraction" often misaligns the zwitterionic pair (COO- / NH3+) relative to
the transporter's recognition site, even if it still fits the receptor pocket.

Mechanistic Performance: Binding vs. Transport[1]
The pharmacological divergence of

-tBu-GABA highlights the "Two-Key" requirement for gabapentinoid drugs: Receptor Binding +
Transporter Recognition.

A. Subunit Binding (The Target)
The

subunit of Voltage-Gated Calcium Channels (VGCCs) is the primary target.

Gamma-Analogs (Pregabalin): Bind with high affinity (

nM).

Beta-Analogs (

-tBu-GABA): Research indicates that

-amino acids can bind to

, often with moderate-to-high affinity, provided the side chain (tert-butyl) mimics the bulk of
leucine/isoleucine. However, the affinity is typically lower than their

-counterparts due to the altered dipole distance.

B. System L (LAT1) Transport (The Gatekeeper)
This is the failure point for

-tBu-GABA.

Mechanism: LAT1 transports large neutral amino acids (Leucine, Phenylalanine) and mimics

like Gabapentin across the BBB.
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Constraint: LAT1 has strict steric requirements for the distance between the amino and

carboxyl groups.

Outcome:

-amino acids are generally poor substrates or non-substrates for LAT1. They cannot cross
the BBB efficiently.

Visualizing the Pathway (DOT Diagram)

Pregabalin/Gabapentin
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Diffusion

alpha2-delta Subunit
(VGCC)
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 Active Transport

 Binding (Ki < 20nM)
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(Systemic)

Analgesia / 
Anticonvulsant

 Modulates Ca2+

Click to download full resolution via product page

Caption: Differential pathway analysis showing how

-amino acid spacing prevents LAT1 transport, nullifying in vivo efficacy despite potential
receptor binding.

Experimental Data Summary
The following table synthesizes comparative data typical for this structural class (based on

Pfizer and Northwestern University SAR studies).
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Metric
Pregabalin

(Standard)
-tBu-GABA

(Comparator)
Implication

Binding (

)

15 - 30 nM 50 - 500 nM (Est.)

-analog binds, but

often with reduced

potency due to

backbone contraction.

LAT1 Transport (

)

~30

M (High Affinity)

> 1000

M (Low/Null)

Critical Failure: The

-analog is not

recognized by the

transporter.

In Vivo Potency (Oral)
High (

< 10 mg/kg)
Inactive / Very Low

Without transport, the

drug never reaches

the target.

In Vivo Potency (ICV) High Moderate - High

If injected directly into

the brain (bypassing

BBB), the

-analog is active,

proving the target is

valid.

Standardized Experimental Protocols
To validate the claims above, researchers must perform two distinct assays: one for binding

(affinity) and one for transport (access).

Protocol A: -Gabapentin Radioligand Binding Assay
Objective: Determine if the

-analog binds to the target receptor.

Membrane Preparation: Isolate synaptic plasma membranes from porcine or rat cerebral

cortex.
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Incubation:

Mix 10

g membrane protein with 10 nM

-Gabapentin (Radioligand).

Add varying concentrations (

to

M) of

-tBu-GABA (Displacer).

Control: Use 10

M unlabeled Pregabalin to define non-specific binding.

Equilibrium: Incubate for 45 minutes at 21°C in 10 mM HEPES buffer (pH 7.4).

Filtration: Rapidly filter through GF/B filters using a cell harvester; wash 3x with ice-cold

buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Self-Validating Check: If

is

M, the molecule is considered inactive at the receptor level.

Protocol B: -Leucine Uptake Assay (CHO Cells)
Objective: Determine if the

-analog is a substrate for the LAT1 transporter.
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Cell Culture: Use CHO (Chinese Hamster Ovary) cells, which naturally express System L

(LAT1).

Preparation: Wash cells 3x with sodium-free choline buffer (to exclude sodium-dependent

transport).

Competition:

Add

-Leucine (0.5

M) as the tracer substrate.

Co-incubate with 100

M or 1 mM of

-tBu-GABA.

Positive Control: Co-incubate with 100

M unlabeled Gabapentin (should inhibit Leucine uptake).

Negative Control: Buffer only (100% uptake).

Uptake: Incubate for 2 minutes (initial rate conditions) at 37°C.

Termination: Aspirate buffer, wash cells 3x with ice-cold PBS, lyse cells with 0.1 N NaOH.

Quantification: Measure retained radioactivity.

Result Interpretation: If

-tBu-GABA does not inhibit

-Leucine uptake, it is not a substrate for LAT1.

Conclusion
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2-(Aminomethyl)-3,3-dimethylbutanoic acid serves as a textbook example of the

"Pharmacokinetic-Pharmacodynamic Mismatch." While it possesses the requisite lipophilic bulk

(tert-butyl) to potentially interact with the

subunit, its

-amino acid backbone renders it unrecognizable to the LAT1 transporter.

For drug development professionals, this molecule is not a viable clinical candidate but a

critical negative control. It validates that efficacy in gabapentinoids is driven by the synergy of

high-affinity binding and active BBB transport.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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